molecular formula C17H12Cl2N4O3S2 B12954674 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide

5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide

Cat. No.: B12954674
M. Wt: 455.3 g/mol
InChI Key: UATUJLNJCBJVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a nitro group, and a pyridine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-dichloropyridine with a thioamide under specific conditions to form the thiazole ring. The nitro group is introduced through nitration reactions, and the final product is obtained by coupling with 4-methylbenzylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloropyridine moiety allows for substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylphenyl)-4-nitrothiazole-2-carboxamide
  • 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-ethylbenzyl)-4-nitrothiazole-2-carboxamide

Uniqueness

5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H12Cl2N4O3S2

Molecular Weight

455.3 g/mol

IUPAC Name

5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[(4-methylphenyl)methyl]-4-nitro-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C17H12Cl2N4O3S2/c1-9-2-4-10(5-3-9)6-21-15(24)16-22-14(23(25)26)17(28-16)27-13-11(18)7-20-8-12(13)19/h2-5,7-8H,6H2,1H3,(H,21,24)

InChI Key

UATUJLNJCBJVIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.